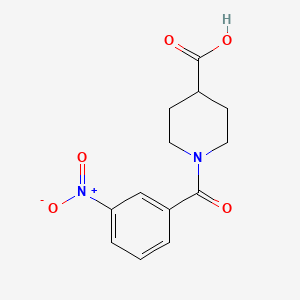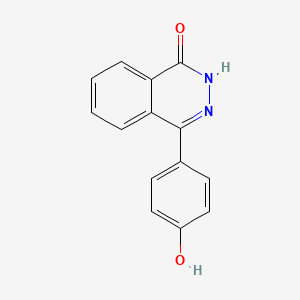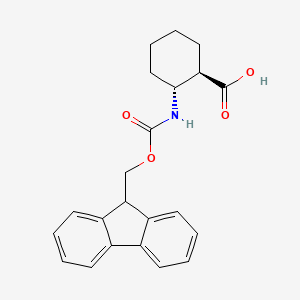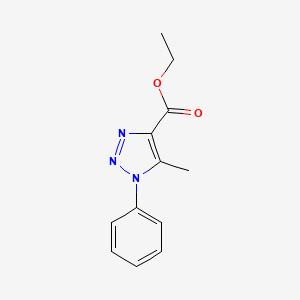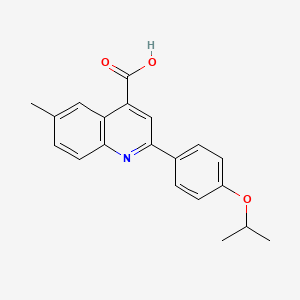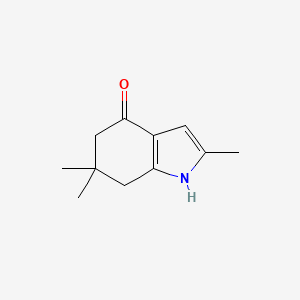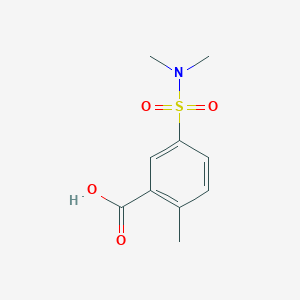
5-(Dimethylsulfamoyl)-2-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(Dimethylsulfamoyl)-2-methylbenzoic acid” is a benzoic acid derivative with a dimethylsulfamoyl group at the 5-position and a methyl group at the 2-position . The presence of the sulfamoyl group suggests that it might have some biological activity, as sulfamoyl groups are found in various biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring (from the benzoic acid) with a carboxylic acid group (-COOH), a dimethylsulfamoyl group (-SO2N(CH3)2), and a methyl group (-CH3) attached. The positions of these groups on the benzene ring would be determined by the numbering in the name of the compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid group is acidic and can participate in acid-base reactions. The sulfamoyl group might also exhibit some reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar carboxylic acid and sulfamoyl groups might increase its solubility in polar solvents .Applications De Recherche Scientifique
Environmental Presence and Degradation
- Parabens in Aquatic Environments : Parabens, including compounds structurally related to 5-(Dimethylsulfamoyl)-2-methylbenzoic acid, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. Despite effective wastewater treatments, these compounds persist at low concentrations in effluents and are ubiquitous in surface water and sediments, reflecting continuous environmental introduction from consumer product usage. Their degradation and the formation of chlorinated by-products in water raise concerns about their stability and toxicity, necessitating further research to understand their environmental impact and toxicity profiles (Haman, Dauchy, Rosin, & Munoz, 2015).
Toxicity and Health Implications
- Health Aspects of Methyl Paraben : Research on methyl paraben, a compound similar in function to preservatives like 5-(Dimethylsulfamoyl)-2-methylbenzoic acid, demonstrates its widespread use and subsequent systemic absorption through skin and gastrointestinal tract. Despite its extensive use, studies have shown that it is non-toxic at the acute level, does not accumulate in the body, and is rapidly excreted. However, there are concerns regarding its potential endocrine-disrupting effects and the formation of more toxic by-products through environmental degradation or interaction with other chemicals (Soni, Taylor, Greenberg, & Burdock, 2002).
Innovative Applications and Synthesis
- Synthesis and Application of Proton Pump Inhibitors : The review on the novel synthesis methods of omeprazole and other proton pump inhibitors (PPIs), which are chemically related to 5-(Dimethylsulfamoyl)-2-methylbenzoic acid, highlights the pharmaceutical industry's interest in developing efficient synthesis methods for these compounds. These methods aim to overcome challenges related to impurities and yield optimization, reflecting the ongoing innovation in the synthesis and application of such compounds in treating conditions like acid reflux (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Orientations Futures
Propriétés
IUPAC Name |
5-(dimethylsulfamoyl)-2-methylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-7-4-5-8(6-9(7)10(12)13)16(14,15)11(2)3/h4-6H,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVFMMUDGWITRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368776 |
Source


|
| Record name | 5-(dimethylsulfamoyl)-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Dimethylsulfamoyl)-2-methylbenzoic acid | |
CAS RN |
89001-58-1 |
Source


|
| Record name | 5-(dimethylsulfamoyl)-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Chlorobenzyl)oxy]benzoic acid](/img/structure/B1299591.png)
![2-[(4-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1299592.png)
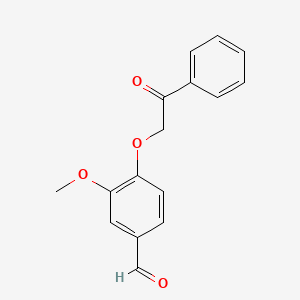


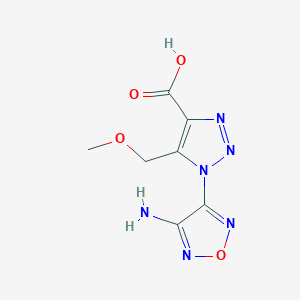
![5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B1299622.png)
